molecular formula C17H18N4OS B2686879 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine CAS No. 956190-86-6

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine

Cat. No.: B2686879
CAS No.: 956190-86-6
M. Wt: 326.42
InChI Key: WOAZTBAJONBSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine is a heterocyclic compound that features a pyrazole ring and a pyridazine ring connected via a thioether linkage

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of a 1,2-dicarbonyl compound with hydrazine.

    Thioether Linkage Formation: The final step involves the nucleophilic substitution reaction between the pyrazole and pyridazine intermediates with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(benzylthio)pyridazine: Similar structure but lacks the methoxy group.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-chlorobenzyl)thio)pyridazine: Similar structure but has a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((4-methoxybenzyl)thio)pyridazine can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[(4-methoxyphenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-10-13(2)21(20-12)16-8-9-17(19-18-16)23-11-14-4-6-15(22-3)7-5-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAZTBAJONBSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.